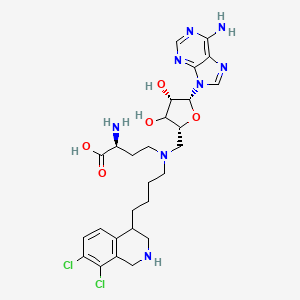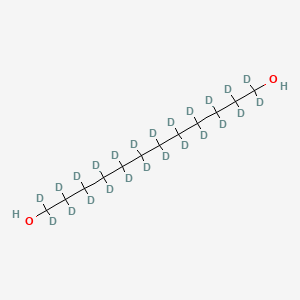
1,12-Dodecane-D24-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,12-diol-d24, also known as dodecamethylene glycol-d24, is a deuterium-labeled version of dodecane-1,12-diol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for dodecane-1,12-diol-d24 is C12H2D24O2, and it has a molecular weight of 226.48 g/mol . This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diol-d24 can be synthesized through the reduction of lauryl lactone, which is produced from the oxidation of cyclododecanone . The reduction process typically involves the use of hydrogen or hydrogen-containing gases under specific conditions to achieve the desired product .
Industrial Production Methods
The industrial production of dodecane-1,12-diol-d24 follows similar synthetic routes but on a larger scale. The process involves the oxidation of cyclododecanone to produce lauryl lactone, followed by its reduction to yield dodecane-1,12-diol . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dodecane-1,12-diol-d24 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize dodecane-1,12-diol-d24.
Reduction: Hydrogen gas (H2) or sodium borohydride (NaBH4) are typical reducing agents used in the reduction of dodecane-1,12-diol-d24.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dodecane-1,12-diol-d24 can yield dodecanedioic acid, while reduction reactions typically result in the formation of dodecane-1,12-diol .
Scientific Research Applications
Dodecane-1,12-diol-d24 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of polyesters, polyurethanes, and other polymers due to its excellent hydrolytic, oxidative, and thermal stability
Mechanism of Action
The mechanism of action of dodecane-1,12-diol-d24 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound provide a stable isotope label, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding the pharmacokinetic and metabolic profiles of drugs, as well as their interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Dodecane-1,12-diol: The non-deuterated version of dodecane-1,12-diol-d24, used in similar applications but without the stable isotope labeling.
1,12-Dodecanediol: Another name for dodecane-1,12-diol, used interchangeably in scientific literature.
Uniqueness
The primary uniqueness of dodecane-1,12-diol-d24 lies in its deuterium labeling. This feature makes it particularly valuable for research applications that require stable isotope tracers. The deuterium atoms provide enhanced stability and allow for precise tracking of the compound in various chemical and biological processes .
Properties
Molecular Formula |
C12H26O2 |
|---|---|
Molecular Weight |
226.48 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriododecane-1,12-diol |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
GHLKSLMMWAKNBM-JFPVQUMHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
C(CCCCCCO)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
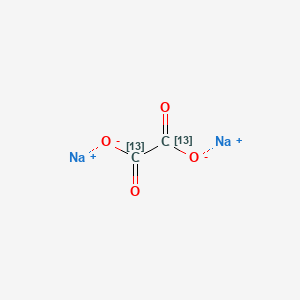
![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
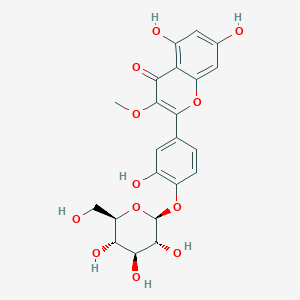
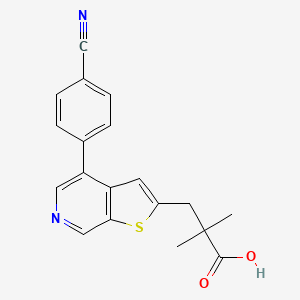
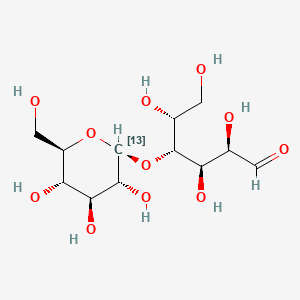
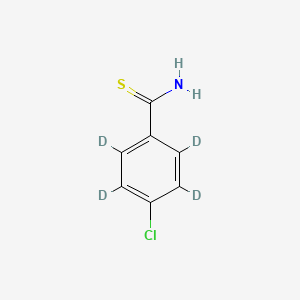
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
